molecular formula C13H9NO2 B1505115 METHYL 5-CYANO-2-NAPHTHOATE CAS No. 91804-23-8

METHYL 5-CYANO-2-NAPHTHOATE

Cat. No.: B1505115
CAS No.: 91804-23-8
M. Wt: 211.22 g/mol
InChI Key: DCWCNMSLTJKVOY-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Functional Materials

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in organic chemistry. ijrpr.com Its extended π-electron system imparts distinct aromatic character and reactivity compared to simpler aromatic rings like benzene. ijrpr.com This feature makes naphthalene and its derivatives crucial starting materials for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. ijrpr.comnumberanalytics.com

Naphthalene's structure allows for various chemical modifications, such as electrophilic substitution, oxidation, and reduction, leading to a diverse range of derivatives with tailored properties. ijrpr.com For instance, substituted naphthalenes are precursors to important pharmaceuticals like the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. numberanalytics.comwikipedia.org Furthermore, the rigid and planar nature of the naphthalene core makes it an excellent component for creating materials with specific optical and electronic properties, finding use in areas like electronics and energy storage. ijrpr.com The global market for naphthalene derivatives is substantial, with applications spanning the construction, textile, and pharmaceutical industries, highlighting the broad utility of this chemical scaffold. databridgemarketresearch.comtheinsightpartners.commordorintelligence.com

Role of Cyano and Ester Functional Groups in Modulating Chemical Behavior and Applications

The presence of cyano (C≡N) and ester (COOR) functional groups significantly influences the chemical behavior of naphthalene derivatives. These groups are instrumental in modifying the electronic properties, reactivity, and potential applications of the parent naphthalene molecule.

The cyano group , also known as a nitrile group, is a highly polar functional group that can participate in a variety of chemical transformations. fiveable.menumberanalytics.com Its strong electron-withdrawing nature can affect the reactivity of the naphthalene ring, and it serves as a versatile precursor for synthesizing other functional groups such as carboxylic acids, amides, and amines. fiveable.meebsco.com This versatility makes nitriles valuable intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.com The cyano group's ability to engage in cycloaddition reactions and act as a directing group in C-H bond functionalization further expands its synthetic utility. nih.gov

The ester functional group is characterized by a carbonyl group bonded to an oxygen atom, which is then attached to an alkyl or aryl group. reagent.co.uk Esters are known for their role in creating materials with specific physical properties. For example, smaller esters often have pleasant smells and are used in fragrances, while larger esters are employed as plasticizers and in the formation of polymers like polyesters. reagent.co.ukebsco.comwikipedia.org The polarity of the ester group is less than that of alcohols but greater than ethers, and it can act as a hydrogen bond acceptor, influencing properties like solubility and volatility. pressbooks.pub The reactivity of esters, particularly at the carbonyl carbon, allows for further chemical modifications. pressbooks.pub

Overview of Research Trajectories for Methyl 5-Cyano-2-Naphthoate and Related Compounds

Research into "this compound" and related naphthalene-based cyanoesters is primarily focused on their synthesis and potential as intermediates for more complex molecules. The strategic placement of both an electron-withdrawing cyano group and an ester group on the naphthalene core creates a molecule with distinct reactivity at different positions, making it a valuable building block in organic synthesis.

One significant area of research involves the development of efficient synthetic routes to access these disubstituted naphthalenes. For example, methods have been developed for synthesizing related compounds like 3-cyano-1-naphthalenecarboxylic acid, which is an intermediate for tachykinin receptor antagonists. researchgate.net These synthetic strategies often involve multi-step processes, including reactions like Diels-Alder additions and functional group transformations to introduce the cyano and ester moieties at the desired positions. researchgate.net

Furthermore, the unique substitution pattern of compounds like "this compound" makes them interesting candidates for the synthesis of novel materials and biologically active molecules. The different electronic nature of the cyano and ester groups can direct further chemical reactions to specific sites on the naphthalene ring. Research in this area explores how these substituted naphthalenes can be used to construct larger, more complex architectures with potential applications in medicinal chemistry and materials science. For instance, the reduction of substituted naphthalenes using reagents like potassium-graphite intercalate (C8K) has been studied as an alternative to traditional methods like the Birch reduction. huji.ac.il

Below is a table summarizing the key properties of the functional groups and the naphthalene scaffold discussed:

ComponentKey PropertiesSignificance in "this compound"
Naphthalene Scaffold Aromatic, Fused Ring System, PlanarProvides a rigid core and a platform for substitution.
Cyano Group (-CN) Electron-withdrawing, Polar, Versatile ReactivityInfluences electronic properties and serves as a synthetic handle.
Ester Group (-COOCH3) Polar, Reactive at Carbonyl CarbonAffects solubility and allows for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyanonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-16-13(15)10-5-6-12-9(7-10)3-2-4-11(12)8-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWCNMSLTJKVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700973
Record name Methyl 5-cyanonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91804-23-8
Record name Methyl 5-cyanonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Cyano 2 Naphthoate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. slideshare.net

Core Principles of Disconnection Approach for Naphthoate Systems

For a disubstituted naphthalene (B1677914) system like methyl 5-cyano-2-naphthoate, the primary disconnections involve the carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds associated with the functional groups. The naphthalene core is a robust aromatic system, and disconnections that lead to stable or readily accessible precursors are prioritized. Key strategic bonds to consider for disconnection are those of the ester and cyano functionalities.

Functional Group Interconversion (FGI) in Precursor Design

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. In the context of this compound, the cyano group can be retrosynthetically converted to a more synthetically versatile precursor, such as a bromo group. This FGI is based on well-established cyanation reactions of aryl halides. wikipedia.orgorganic-chemistry.org Similarly, the methyl ester can be disconnected to its corresponding carboxylic acid, a common and straightforward transformation. cdnsciencepub.com

Convergent and Linear Synthesis Strategies for this compound

A linear synthesis would involve the sequential modification of a starting material through a series of steps to arrive at the final product. The proposed synthesis of this compound from 5-bromo-2-naphthoic acid is an example of a linear strategy.

Targeted Synthesis Routes for this compound

Based on the retrosynthetic analysis, a practical and efficient synthesis of this compound can be achieved from naphthoic acid precursors.

Esterification and Cyanation Processes from Naphthoic Acid Precursors

The forward synthesis commences with the esterification of 5-bromo-2-naphthoic acid, followed by a cyanation reaction.

Step 1: Esterification of 5-Bromo-2-naphthoic Acid

The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding reaction in organic synthesis. For 5-bromo-2-naphthoic acid, a common and effective method is acid-catalyzed esterification, often referred to as Fischer esterification.

A typical procedure involves reacting 5-bromo-2-naphthoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture to reflux. ambeed.com

Representative Reaction Conditions for Esterification:

ReactantReagentSolventConditionsProductYieldReference
5-Bromo-2-naphthoic acidConcentrated H₂SO₄MethanolReflux, 2 hoursMethyl 5-bromo-2-naphthoate97% ambeed.com

Step 2: Cyanation of Methyl 5-Bromo-2-naphthoate

The introduction of the cyano group onto the naphthalene ring can be achieved through the displacement of the bromo substituent. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic and effective method for the cyanation of aryl halides. organic-chemistry.org This reaction typically requires a high-boiling polar solvent like DMF or NMP and elevated temperatures. A patent describing the cyanation of a similar bromo-tetrahydronaphthalene derivative with copper(I) cyanide in N-methylpyrrolidinone (NMP) at 130 °C suggests the feasibility of this transformation for methyl 5-bromo-2-naphthoate. google.com

Alternatively, modern palladium-catalyzed cyanation reactions offer milder conditions and often broader functional group tolerance. sci-hub.sepsu.eduillinois.edu These methods can employ various cyanide sources, including potassium ferrocyanide or benzyl (B1604629) cyanide, in the presence of a palladium catalyst and a suitable ligand. psu.edupku.edu.cn

Plausible Reaction Conditions for Cyanation (based on related systems):

ReactantReagentCatalystSolventConditionsProductReference
Methyl 5-bromo-2-naphthoateCuCN-NMP130-150 °CThis compound google.com (analogous)
Methyl 5-bromo-2-naphthoateK₄[Fe(CN)₆]Pd(OAc)₂DMF120-140 °CThis compound sci-hub.sepku.edu.cn (general method)

The Sandmeyer reaction provides another classical route to aryl nitriles, starting from an aryl amine. wikipedia.orgnih.govorganic-chemistry.org In this approach, 5-amino-2-naphthoic acid would be diazotized and then treated with a copper(I) cyanide solution to introduce the cyano group. Subsequent esterification would yield the target molecule. The choice between these synthetic routes would depend on the availability of starting materials, cost, and desired scale of the synthesis.

Catalytic Cyanation Methods (e.g., Zinc Iodide/Trimethylsilyl (B98337) Cyanide Mediated Reactions)

Catalytic cyanation reactions represent a significant advancement in the synthesis of aryl nitriles, including this compound. These methods often supplant harsher, stoichiometric reagents with milder, more selective catalytic systems.

One notable approach involves the use of zinc iodide (ZnI₂) as a catalyst in conjunction with trimethylsilyl cyanide (TMSCN). In this type of reaction, zinc iodide acts as a Lewis acid, activating the silylating agent and facilitating the nucleophilic substitution of a leaving group, such as a bromide, on the naphthalene ring with a cyanide group. rsc.org The reaction of an aryl halide with TMSCN is a known method for cyanation. nih.gov

A closely related and highly effective method is the palladium-catalyzed cyanation of aryl halides. For instance, the synthesis of a similar compound, methyl 5-cyano-7-((diethoxyphosphoryl)methyl)-2-naphthoate, has been achieved by treating methyl 7-((diethoxyphosphoryl)methyl)-5-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). google.com This reaction proceeds at elevated temperatures, typically around 110 °C, and can provide high yields of the desired cyanated product. google.com The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) in palladium-catalyzed cyanations of aryl bromides has also been reported as a safer alternative to other cyanide reagents. organic-chemistry.orgrsc.org

These catalytic methods offer several advantages, including milder reaction conditions and improved functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction, which often requires high temperatures and stoichiometric amounts of copper(I) cyanide.

Catalyst SystemCyanide SourceSubstrateProductYield
Pd(PPh₃)₄Zn(CN)₂Methyl 7-((diethoxyphosphoryl)methyl)-5-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoateMethyl 5-cyano-7-((diethoxyphosphoryl)methyl)-2-naphthoate91.5% google.com
Pd(OAc)₂K₄[Fe(CN)₆]Aryl BromidesAryl NitrilesGood to Excellent organic-chemistry.org

Multi-Step Approaches from Readily Available Building Blocks

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from readily available naphthalene derivatives. A common strategy involves the transformation of a bromo-substituted naphthalene precursor.

For example, a synthetic route to a related compound, 4-bromo-2-naphthonitrile, starts from methyl 4-bromo-2-naphthoate. acs.org This process can involve the conversion of the methyl ester group to a nitrile. One patented procedure describes the conversion of methyl 4-bromo-2-naphthoate to 4-bromo-2-naphthamide, which is then presumably dehydrated to the nitrile. acs.org Another approach involves the direct conversion of the ester to the nitrile using a dimethylaluminium amide solution. acs.org

Following the cyanation of the aromatic ring, the ester functionality can be introduced or modified. A plausible multi-step synthesis of this compound would start with a suitable bromo-naphthalene derivative. For instance, methyl 5-bromo-2-naphthoate can be synthesized and subsequently subjected to a cyanation reaction. nih.govbiosynth.com The synthesis of the starting material, methyl 5-bromo-2-naphthoate, can itself be part of a multi-step sequence, for example, from a commercially available naphthoic acid.

A representative multi-step synthesis could be:

Bromination: Introduction of a bromine atom at the 5-position of a suitable naphthalene precursor.

Esterification: Conversion of a carboxylic acid group at the 2-position to a methyl ester.

Cyanation: Replacement of the bromine atom with a cyano group using a catalytic method as described in the previous section.

This modular approach allows for the synthesis of a variety of analogues by changing the starting materials or the reagents used in each step.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to reduce environmental impact and improve process efficiency.

Microwave-Assisted Organic Synthesis (MAOS) for Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating. anton-paar.com

MAOS has been successfully employed in the synthesis of various heterocyclic and naphthalene-based compounds. mdpi.combeilstein-journals.org For instance, the palladium-catalyzed cyanation of aryl halides using K₄[Fe(CN)₆] has been effectively carried out under microwave irradiation, leading to excellent yields of cyanoarenes in short reaction times. nih.gov Similarly, microwave-assisted synthesis of phthalocyanine (B1677752) zinc complexes derived from aminotricyanobiphenyl-based azo dyes has been reported, demonstrating the utility of this technology for complex aromatic systems. isuct.ru The intramolecular cyclocondensation of 2-amino acid-derived enamines to yield substituted pyrroles has also been efficiently achieved using microwave irradiation, with yields ranging from 55-86%. mdpi.com

The application of MAOS to the synthesis of this compound, particularly in the catalytic cyanation step, holds significant promise for enhancing reaction efficiency and reducing energy consumption.

Reaction TypeHeating MethodReaction TimeYieldReference
Pd-catalyzed cyanation of aryl halidesMicrowaveShortExcellent nih.gov
Synthesis of quinoline (B57606) derivativesMicrowave12 min85-98% nih.gov
Intramolecular cyclocondensationMicrowave30 min55-86% mdpi.com
Synthesis of pyrazolo[3,4-d]pyrimidin-4-onesMicrowave55 minPoor to Good nih.gov

Solvent-Free Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry.

While specific solvent-free methods for the synthesis of this compound are not extensively documented, related reactions have been successfully performed under such conditions. For example, the synthesis of 6-substituted pyrazolo[3,4-b]pyridines has been achieved with high yields under solvent-free microwave irradiation. beilstein-journals.org Additionally, the synthesis of 1-amidoalkyl-2-naphthols has been reported using magnetic nanoparticle-supported catalysts under solvent-free conditions. mdpi.com These examples demonstrate the feasibility of conducting complex organic transformations, including those involving naphthalene scaffolds, without the need for bulk solvents. The exploration of solid-state reactions or reactions using a minimal amount of a recyclable catalyst as the reaction medium are promising avenues for the solvent-free synthesis of this compound.

Application of Catalytic Amounts of Base for Sustainable Synthesis

In many chemical transformations, bases are used in stoichiometric or even excess amounts, leading to significant waste generation. The use of catalytic amounts of a base is a more sustainable approach.

Synthesis of this compound Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound involves sophisticated chemical strategies. These methodologies focus on the precise control of chemical reactions to modify the naphthalene core, alter the existing functional groups, and establish specific three-dimensional arrangements of atoms. Such approaches are crucial for developing a diverse library of compounds for further research and application.

Regioselective Functionalization of the Naphthalene Ring System

Regioselective functionalization refers to the controlled introduction of chemical groups onto specific positions of the naphthalene backbone. The electronic properties of the bicyclic aromatic system and the influence of existing substituents dictate the position of subsequent modifications.

A notable strategy for creating highly substituted naphthalene systems is through domino reactions involving Morita–Baylis–Hillman (MBH) acetates. nih.gov The reaction of MBH acetates, such as those derived from 2-fluoro-5-nitrophenyl or 2-fluoro-5-cyanophenyl groups, with active methylene (B1212753) compounds (AMCs) can yield 1,3,6-trisubstituted naphthalenes. nih.gov This process often involves a diastereoselective addition of the nucleophile, followed by the loss of the acetoxy group and subsequent ring closure. nih.gov For instance, the reaction between specific MBH acetates and AMCs in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) produces various naphthalene derivatives with good to excellent yields. nih.gov

The regioselectivity of electrophilic substitution on naphthalene rings is highly sensitive to the electronic nature of the substituents already present. acs.org For example, the nature of groups at the 2- and 2'-positions of a 1,1'-bi-2-naphthol (B31242) (BINOL) system can direct bromination to either the 5- or 6-positions. acs.org Another advanced technique involves a nucleophilic cine-substitution, where a leaving group at one position leads to the introduction of a nucleophile at an adjacent position. acs.org An example is the treatment of a 6,6'-disubstituted BINOL derivative with potassium cyanide (KCN) to yield a 5,5'-dicyano product. acs.org

Furthermore, methods like the Stobbe condensation can be employed to construct the naphthalene ring system itself, followed by regioselective oxidations to introduce required oxygen functionalities at specific positions. researchgate.net The Vilsmeier-Haack reaction has also been reported for the selective formylation (introduction of a -CHO group) of a pentamethoxynaphthalene analogue at the C-6 position. researchgate.net

Table 1: Examples of Regioselectively Synthesized Naphthalene Analogues via Domino Reaction

Starting MBH Acetate (B1210297)Active Methylene CompoundProductYield
Ethyl 2-(acetoxy (2-fluoro-5-nitrophenyl)methyl)acrylateEthyl cyanoacetateEthyl 4-cyano-7-nitro-2-naphthoate90%
2-Cyano-1-(2-fluoro-5-nitrophenyl) allyl acetateMethyl phenylsulfonylacetateMethyl 3-cyano-6-nitro-1-naphthoate86%

Modifications of the Ester and Cyano Functional Groups

The ester and cyano moieties on the naphthalene scaffold are key sites for chemical transformation to generate a wide range of derivatives.

Modifications of the Ester Group: The methyl ester group can be readily converted into other functional groups. A common transformation is its hydrolysis to the corresponding carboxylic acid. This is often achieved using a base like lithium hydroxide (B78521). acs.org This conversion is significant as the resulting carboxylate is often crucial for biological recognition in certain systems. acs.org Conversely, the ester functionality can be reduced to a primary alcohol. For example, treatment with reducing agents like Red-Al can efficiently convert an ester into a free hydroxyl group (-CH₂OH). acs.org

Modifications of the Cyano Group: The cyano group can be introduced onto the naphthalene ring through various methods. One approach is the displacement of a suitable leaving group, such as a halide or a sulfonate, with a cyanide salt. acs.org For instance, reacting a bromo-naphthalene derivative with copper(I) cyanide is a documented method for introducing a cyano group. google.com Another pathway involves the dehydration of a hydroxamic acid intermediate, which can be prepared from the corresponding ester. google.com

Diastereoselective and Stereoselective Synthesis Approaches

Stereoselective synthesis is critical for creating analogues with a specific three-dimensional geometry, which is often essential for their function. Diastereoselective and enantioselective methods ensure the formation of a particular stereoisomer over others.

A powerful method for stereoselective synthesis is the use of transition-metal catalysis. Cobalt-catalyzed [2+2+2] cycloaddition reactions between diynes and nitriles have been used to create axially chiral biaryl compounds, such as 1-aryl-5,6,7,8-tetrahydroquinolines, with high enantioselectivity. acs.org The stereochemical outcome of these reactions can be highly dependent on reaction conditions, such as temperature. acs.org For example, performing the reaction at lower temperatures can significantly impact the enantiomeric excess (ee%) of the product. acs.org

Diastereoselectivity is also observed in the domino reactions used for naphthalene synthesis. The initial addition of a nucleophile to the double bond of an MBH acetate can proceed diastereoselectively, affording a specific isomer of the intermediate. nih.gov The formation of a single (Z)-isomer, as confirmed by X-ray crystallography in certain studies, highlights the stereochemical control possible in these reactions. nih.gov Additionally, the asymmetric addition of metal dienolates to N-sulfinylimines represents a well-established method for producing enantiomerically pure α-alkylidene β-amino esters, which are valuable, structurally related compounds. acs.org

Table 2: Effect of Temperature on Enantioselectivity in a Cobalt-Catalyzed Cycloaddition

EntryProductTemperature (°C)YieldEnantiomeric Excess (ee%)
1Biaryl with Pivaloyl Group-209%52%
2Methyl Ester Substituted Biaryl-2020%90%
3Biaryl with Pivaloyl Group+355%71%
4Methyl Ester Substituted Biaryl+360%80%

Data adapted from research on the synthesis of axially chiral biaryls. acs.org

Elucidation of Reaction Mechanisms and Advanced Reactivity of Methyl 5 Cyano 2 Naphthoate

Photochemical Investigations of Methyl 5-Cyano-2-Naphthoate Analogues

The photochemistry of naphthalene (B1677914) derivatives is a rich and complex field. The presence of a cyano group, a strong electron-withdrawing substituent, profoundly alters the electronic structure and excited-state properties of the naphthalene ring system. This modification leads to unique photochemical behaviors, including altered excited-state dynamics, novel cycloaddition pathways, and modulated proton transfer processes. Analogues such as 1-cyanonaphthalene (1-CNN) and 2-cyanonaphthalene (2-CNN) serve as fundamental models for understanding these phenomena.

Excited State Dynamics and Multiplicity (Singlet and Triplet Excited States)

Upon absorption of UV light, cyanonaphthalene analogues transition to an excited singlet state (S₁). The fate of this excited state is dictated by several competing processes, including fluorescence, intersystem crossing (ISC) to a triplet state (T₁), and non-radiative decay. The cyano group's electron-withdrawing nature influences the energy levels and coupling between these states.

For instance, theoretical calculations on 1-CNN and 2-CNN show that the substitution of a hydrogen atom with a CN group significantly increases the electron affinity of the naphthalene core. aip.org The adiabatic electron affinities for 1-CNN and 2-CNN are 0.856 eV and 0.798 eV, respectively. aip.org The lowest-lying triplet states (T₁) for 1-CNN and 2-CNN are found to be 3.226 eV and 3.266 eV above their respective ground states, leading to singlet-triplet energy splittings of 2.370 eV and 2.468 eV. aip.org While many organic molecules follow Hund's rule where the S₁ state is higher in energy than the T₁ state, violations can occur, leading to S₁–T₁ inversion; this phenomenon has been explored in hexagonal aromatic compounds and can have significant implications for their photophysical properties. ifpan.edu.plrsc.org In nitropolycyclic aromatic hydrocarbons, which also feature a strong electron-withdrawing group, highly efficient intersystem crossing is observed, attributed to the π-π* nature of the S₁ and T₁ states. nih.gov This suggests that cyanonaphthalene analogues likely also have efficient pathways for populating the triplet state, which is a key intermediate in many photoreactions.

The presence of the cyano group can also stabilize the excited molecule through fast radiative cooling, a process known as recurrent fluorescence. This mechanism has been shown to be sufficiently fast to help ionized 1-CNN survive in harsh astrophysical environments, which may explain its observed abundance in interstellar clouds. nih.gov

Photocycloaddition Reactions and Intramolecular Photoreactions

Excited-state cyanonaphthalenes are known to participate in a variety of photocycloaddition reactions with alkenes and other unsaturated systems. nih.govyoutube.com These reactions typically proceed from the excited singlet state and can form different types of adducts, including [2+2], [3+2], and [4+2] cycloadducts. nih.gov The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions between the excited naphthalene and the ground-state reaction partner.

Studies on 1-cyanonaphthalene have shown that it undergoes photocycloaddition with 1,3-cyclohexadiene (B119728) to form primary major products corresponding to exo-[4+4] adducts. acs.org Intramolecular versions of these reactions have also been explored. For example, 1-(5-aryl-2-oxapent-4-enyl)-2-cyanonaphthalenes undergo intramolecular photocycloaddition upon irradiation to yield 3-oxatricyclo[7.2.0.0¹,⁵]undecadienes. researchgate.net Sensitization and quenching experiments confirmed that this reaction proceeds through an excited singlet state. researchgate.net Furthermore, the introduction of hydrogen-bonding substituents to 1-cyanonaphthalene and an alkene partner can lead to the selective formation of endo-photocycloadducts. researchgate.net

The cyanonaphthalene moiety is a key precursor in these reactions, often forming an exciplex intermediate with the reaction partner, which then collapses to form the cycloadduct. aip.org For example, 1-CNN reacts with furan (B31954) via a singlet-state exciplex to yield a 4π + 4π dimer. aip.org

Photoisomerization Pathways and Rearrangement Mechanisms

Upon electronic excitation, aromatic compounds can undergo isomerization to valence isomers such as benzvalene (B14751766) and Dewar benzene (B151609). nih.gov While these pathways are well-documented for benzene, the fusion of rings in naphthalene and the presence of substituents introduce additional complexity. The photoreversion of naphthalene-benzene cyclodimers has been studied, where irradiation leads to the cleavage of carbon-carbon bonds to regenerate the constituent aromatic molecules, sometimes in an excited state. koreascience.kr

For substituted naphthalenes, more complex rearrangements are possible. Methodologies have been developed for the synthesis of substituted naphthalenes that proceed through rearrangement mechanisms involving intermediates like benzobenzvalene. nih.govacs.org While often initiated by catalysts in ground-state chemistry, similar strained intermediates can be accessed photochemically. Photochemical rearrangements like the photo-Beckmann rearrangement demonstrate the utility of light to promote transformations that are challenging under thermal conditions. libretexts.org For cinnamyloxynaphthalene analogues, both Claisen and intermolecular rearrangements can occur, with the pathway being dependent on solvent and temperature, indicating a competition between concerted pericyclic pathways and ionic intermediates that could potentially be accessed photochemically. scirp.org

Excited State Proton Transfer (ESPT) and its Modulation by Cyano-Addition

Excited State Proton Transfer (ESPT) is a fundamental photochemical process where a molecule's acidity or basicity changes dramatically upon excitation. The cyano group, being strongly electron-withdrawing, can significantly enhance the photoacidity of a nearby proton-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group.

Studies on cyano-substituted 2-naphthols provide direct insight into this phenomenon. The rate of ESPT from several cyanonaphthols has been measured using picosecond time-resolved fluorescence. acs.org The fastest proton-transfer rates are observed for 5- and 8-substituted cyano-2-naphthols, which is consistent with models suggesting that substitution on the distal ring enhances photoacidity. acs.org For 5-cyano-2-naphthol (5CN2), the ESPT rate in water is extremely high, with a value of 0.12 ps⁻¹ under ambient conditions. nih.gov

The addition of a cyano group can also enable or modulate ESPT pathways in more complex systems. In 5-cyano-8-amino-2-naphthol, the cyano group enhances the photoacidity of the -OH group and activates an ESPT pathway at the protonated amino group (-NH₃⁺). rsc.org However, the deprotonated amino group (-NH₂) was found to inhibit ESPT at the -OH site, an effect the cyano group could not override. rsc.org The solvent environment also plays a crucial role; investigations in protic ionic liquids have shown that the basicity of the solvent anion can control the ESPT dynamics and lead to the formation of new fluorescent species. acs.orgnih.gov

Intramolecular Exciplex Formation and Its Role in Photoreactivity

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor, which is non-bonding in the ground state. Cyanonaphthalenes are excellent electron acceptors in their excited state and readily form exciplexes with a wide range of electron donors.

The fluorescence from exciplexes formed between 1-cyanonaphthalene and donors like triethylamine (B128534) or 1,2-dimethylcyclopentene (B3386875) has been extensively studied. acs.orgacs.org The kinetics of exciplex formation and decay provide valuable information about the underlying photophysical processes. acs.org In some cases, these exciplexes are non-emissive and act as intermediates in photochemical reactions, such as photocycloaddition. The formation of an exciplex is often the first step, followed by its collapse to form the final photoproducts.

While many studies focus on intermolecular exciplexes, intramolecular versions are also possible in molecules that contain both a cyanonaphthalene moiety and an electron-donating group linked by a flexible chain. A study on a pyrene-tetraazapyrene-pyrene trimer, where tetraazapyrene acts as an electron acceptor similar to a cyano-aromatic, demonstrated the formation of an intramolecular exciplex upon self-assembly, leading to unique emission properties. rsc.org This highlights the potential for designing molecules analogous to this compound that could exhibit intramolecular charge transfer and exciplex emission, thereby influencing their photoreactivity.

Nucleophilic and Electrophilic Reaction Pathways

The ground-state reactivity of this compound is characterized by the competing directing effects of its two electron-withdrawing substituents. The naphthalene ring system is inherently more reactive than benzene towards electrophilic substitution. libretexts.org However, the presence of both the cyano and methyl ester groups deactivates the ring system towards electrophilic attack.

Electrophilic Aromatic Substitution: In naphthalene, electrophilic substitution preferentially occurs at the 1-position (α-position) due to the formation of a more stable carbocation intermediate compared to attack at the 2-position (β-position). libretexts.org For a substituted naphthalene, the position of further substitution is dictated by the nature of the existing substituent. youtube.com Electron-withdrawing groups, like the nitro group, deactivate the ring they are attached to, directing incoming electrophiles to the other ring (heteronuclear substitution). youtube.com

In this compound, both the 5-cyano and 2-ester groups are deactivating. The 5-cyano group strongly deactivates the ring it is on (positions 1, 4, 6, 8) towards electrophilic attack. The 2-ester group also deactivates its ring, directing meta to its position. Therefore, electrophilic substitution is expected to be difficult and would likely occur on the ring bearing the ester group, at positions that are meta to the ester and least deactivated by the cyano group, such as the 7-position.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This reaction typically requires a good leaving group (like a halide) and activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

While this compound does not have a conventional leaving group, the cyano group itself can potentially undergo nucleophilic attack. For instance, hydrolysis of the nitrile under acidic or basic conditions would lead to the corresponding carboxylic acid or amide. Furthermore, if a leaving group were present on the ring, the strong electron-withdrawing nature of the cyano and ester groups would facilitate its displacement by a nucleophile. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. youtube.com

Michael Addition Reactions and Carbon-Carbon Bond Formation

The naphthalene ring system of this compound is aromatic and, in its ground state, does not typically act as a Michael acceptor. Michael additions are characteristic reactions of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon. For this compound to participate in a Michael-type reaction, the naphthalene ring would need to be rendered sufficiently electron-deficient, a condition not typically met even with the presence of a cyano and an ester group.

However, it is conceivable that under specific catalytic conditions, dearomatization of one of the rings could occur, generating an activated olefin that could then act as a Michael acceptor. Such a transformation would be highly specialized and is not a common reaction pathway for naphthoate esters.

Alternatively, if a reaction were designed where a Michael donor (such as an enolate from a ketone or malonic ester) is used, it would not react with the aromatic system of this compound. Instead, if there were a suitable electrophilic site elsewhere on a modified version of the molecule (e.g., an α,β-unsaturated substituent), a Michael addition could proceed at that location. Without such a modification, direct Michael addition to the naphthyl ring is not anticipated.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, particularly if a good leaving group (such as a halogen) is present on the naphthalene ring. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In the structure of this compound, the cyano and ester groups are electron-withdrawing. If a leaving group were present at a position ortho or para to either of these groups, the molecule would be activated towards SNAr. For instance, if a chlorine atom were at the C-1 or C-3 position, it would be ortho or para to the ester group at C-2. Similarly, a leaving group at C-4 or C-6 would be ortho or para to the cyano group at C-5.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of both the cyano and the ester group would make the naphthalene ring system electron-poor and thus more susceptible to nucleophilic attack, assuming a suitable leaving group is present.

Carbonylation Reactions in the Formation of Cyano-Naphthoic Acid Analogues

Carbonylation reactions are a powerful tool for introducing a carbonyl group into an organic molecule. In the context of synthesizing cyano-naphthoic acid analogues from a precursor to this compound, a palladium-catalyzed carbonylation would be a highly relevant transformation.

Typically, this would involve a halo-cyanonaphthalene precursor, for example, 2-bromo-5-cyanonaphthalene. The reaction would proceed by treating this substrate with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a nucleophile (such as methanol (B129727) to form the methyl ester).

The catalytic cycle for such a palladium-catalyzed carbonylation generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

CO Insertion: A molecule of carbon monoxide inserts into the Aryl-Palladium bond to form an acyl-palladium complex (ArCO-Pd-X).

Reductive Elimination: The acyl-palladium complex reacts with the nucleophile (e.g., methanol), leading to the formation of the ester product (ArCOOCH₃) and regeneration of the palladium(0) catalyst.

This methodology is a common and efficient way to synthesize aromatic esters from aryl halides and would be a key step in a synthetic route to this compound or its analogues.

Catalytic Transformations and Their Mechanisms

Acid-Catalyzed Reactions

The primary acid-catalyzed reaction that this compound would undergo is the hydrolysis of the ester and/or the cyano group.

Ester Hydrolysis: In the presence of a strong acid and water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-cyano-2-naphthoic acid). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid. This reaction is reversible. youtube.comyoutube.comyoutube.comchemistrysteps.comlibretexts.org

Nitrile Hydrolysis: The cyano group can also be hydrolyzed under acidic conditions, typically requiring more forcing conditions (higher temperatures and more concentrated acid) than ester hydrolysis. The nitrile is first converted to an amide (5-(aminocarbonyl)-2-naphthoic acid methyl ester), which can then be further hydrolyzed to the carboxylic acid (naphthalene-2,5-dicarboxylic acid methyl ester). The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Base-Catalyzed Reactions

Under basic conditions, the most prominent reaction of this compound is saponification, the hydrolysis of the ester.

Ester Hydrolysis (Saponification): This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as a leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid (5-cyano-2-naphthoic acid). This reaction is irreversible due to the final deprotonation step. masterorganicchemistry.comyoutube.comkhanacademy.org

Nitrile Hydrolysis: The cyano group can also be hydrolyzed under basic conditions, often with the aid of hydrogen peroxide in what is known as the Radziszewski reaction, to form an amide. More vigorous basic conditions can lead to the formation of the carboxylate. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbon of the cyano group.

No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound

Following a comprehensive and targeted search of publicly available scientific literature, no specific computational and theoretical chemistry studies focusing on this compound could be identified. As a result, the detailed article requested, structured around quantum chemical calculations and molecular modeling of this particular compound, cannot be generated at this time.

The exhaustive search included queries aimed at uncovering research on the electronic structure, reactivity, reaction pathways, spectroscopic properties, conformational analysis, and dynamic behavior of this compound. However, these searches did not yield any scholarly articles or datasets that would provide the specific, in-depth, and scientifically accurate information required to fulfill the user's request for an article with detailed research findings and data tables.

While general principles of computational and theoretical chemistry are widely applied to a vast range of chemical compounds, it appears that this compound has not been the specific subject of such published research. Therefore, any attempt to create the requested article would be speculative and would not adhere to the strict requirement of using factual, sourced information.

Should research on the computational and theoretical aspects of this compound become publicly available in the future, it would be possible to revisit this request and generate the desired article.

Computational and Theoretical Chemistry Studies on Methyl 5 Cyano 2 Naphthoate

Theoretical Studies on Structure-Activity Relationships (SAR)

Theoretical studies are instrumental in elucidating the relationship between the chemical structure of a molecule and its biological activity. For Methyl 5-Cyano-2-Naphthoate, this would involve investigating how the naphthalene (B1677914) core, the cyano group at the 5-position, and the methyl ester group at the 2-position collectively contribute to its interactions with biological targets. Substituents on an aromatic ring play a significant role in influencing the reactivity and biological activity of the compound. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

Structure-activity relationship (SAR) studies on other naphthalene-based compounds have shown that the nature and position of substituents can drastically alter their biological profiles. For instance, in a series of naphthalene-substituted derivatives of the allylamine (B125299) antimycotic terbinafine, the antifungal activity was found to be highly dependent on the bulkiness and position of the substituent on the naphthalene ring. nih.gov Similarly, for naphthalene-based sphingosine (B13886) kinase 2 inhibitors, specific substitutions were key to achieving selectivity and potency. nih.gov These examples underscore the importance of the specific substitution pattern in this compound for any potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com QSAR models are developed by correlating variations in the biological activity of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, studies on p-hydroxybenzoate esters have shown that ELUMO and dipole moment are key factors influencing their antifungal activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP). Hydrophobicity is often a critical factor in how a molecule interacts with biological systems. nih.govrutgers.edu

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study on a series of this compound analogs might yield a regression equation similar to the following illustrative example:

log(1/IC50) = 0.5 * logP - 0.2 * ELUMO + 0.1 * MR + 2.5

Where IC50 is the concentration required for 50% inhibition of a particular biological target, logP represents hydrophobicity, ELUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.

Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Analogs

Compoundlog(1/IC50)logPELUMO (eV)Molar Refractivity
Analog 14.23.1-1.560.5
Analog 24.53.5-1.765.2
Analog 33.92.8-1.458.1
Analog 44.83.8-1.968.9

This table contains hypothetical data for illustrative purposes.

Computational studies on substituted naphthoic acids have demonstrated the utility of QSAR in linking structural properties to biological activities. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net Such studies typically involve optimizing the geometries of the molecules using methods like Density Functional Theory (DFT) to calculate the relevant descriptors. sciencepublishinggroup.comresearchgate.net

Predictive modeling in computational chemistry aims to forecast the biological activity or interaction of a compound with a specific target, such as a receptor or enzyme. This often involves more complex, three-dimensional (3D-QSAR) approaches and molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com If a biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity. The cyano and methyl ester groups would be of particular interest in these simulations, as they can participate in hydrogen bonding or other specific interactions with amino acid residues in the binding site of a protein. core.ac.uk

For instance, in the development of novel peptidyl nitriles targeting proteases, covalent docking was used to simulate the interaction between the nitrile "warhead" and a cysteine residue in the enzyme's active site. mdpi.com A similar approach could be envisioned for this compound if it were hypothesized to act as a covalent inhibitor.

Table 2: Hypothetical Docking Scores and Predicted Interactions for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Predicted Hydrogen BondsCyano group with Serine-123
Ester carbonyl with Lysine-45
Predicted Pi-Pi StackingNaphthalene ring with Phenylalanine-210

This table contains hypothetical data for illustrative purposes.

Furthermore, machine learning algorithms are increasingly being used to build predictive models for biological activity. nih.gov These models can be trained on large datasets of compounds with known activities to identify complex patterns that are not easily captured by traditional QSAR methods. A predictive model for the potential insecticidal activity of compounds like this compound could be developed by training a model on a dataset of known insecticides with diverse chemical structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Methyl 5-cyano-2-naphthoate, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

¹H NMR and ¹³C NMR for Core Structure and Substituent Analysis

The ¹H NMR spectrum is used to identify the number and chemical environment of protons, while the ¹³C NMR spectrum provides analogous information for the carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the methyl and aromatic protons.

Methyl Protons: A sharp singlet corresponding to the three protons of the ester's methyl group (-OCH₃) is anticipated. Based on the analogue Methyl 2-naphthoate (B1225688), this signal would likely appear around 4.00 ppm rsc.org.

Aromatic Protons: The six protons on the naphthalene (B1677914) ring system will produce a complex series of multiplets in the downfield region, typically between 7.5 and 8.8 ppm. The electron-withdrawing nature of the cyano group at the C5 position and the ester group at C2 will deshield adjacent protons, shifting them to a higher chemical shift. Protons H1 and H6, being ortho to the substituents, are expected to be significantly deshielded.

¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct resonances, corresponding to each unique carbon atom in the molecule.

Functional Group Carbons: The ester carbonyl carbon (C=O) is expected in the 165-170 ppm region openstax.orglibretexts.org. The methyl carbon (-OCH₃) would appear upfield, around 52-55 ppm. The nitrile carbon (C≡N) typically resonates in the 115-120 ppm range oregonstate.edu.

Naphthalene Ring Carbons: The ten carbons of the naphthalene core would produce signals in the aromatic region (approximately 110-138 ppm). The carbons directly attached to the electron-withdrawing substituents (C2 and C5) and the bridgehead carbons (C4a and C8a) are quaternary and would typically show weaker signals openstax.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-OC H₃ ~4.0 ~53 Sharp singlet in ¹H NMR.
C =O - ~166 Ester carbonyl carbon.
C ≡N - ~118 Nitrile carbon.
Aromatic C-H ~7.5 - 8.8 ~125 - 135 Complex multiplet region for 6 protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, such as H3 and H4, and the sequence H6-H7-H8. The absence of a correlation between H1 and H8 would confirm their positions on different rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link each of the six aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (2-3 bond) correlations between protons and carbons, which is key to identifying the placement of substituents on the quaternary carbons. Key expected correlations include:

From the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

From the H1 proton to the quaternary carbons C2 and C8a.

From the H4 proton to the quaternary carbons C2, C5, and C4a.

From the H6 proton to the nitrile carbon (C5) and the quaternary carbon C4a.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₃H₉NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M•⁺) peak. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. Common fragmentation pathways for methyl esters include the loss of a methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃) chemguide.co.uklibretexts.org.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Notes
211 [C₁₃H₉NO₂]•⁺ Molecular Ion (M•⁺)
180 [M - •OCH₃]⁺ Loss of a methoxy radical from the ester.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Nitrile (C≡N) Stretch: A sharp and strong absorption band characteristic of the nitrile group is expected around 2215-2235 cm⁻¹ in the IR spectrum rsc.org.

Ester Carbonyl (C=O) Stretch: A very strong absorption band for the conjugated ester carbonyl group is anticipated in the region of 1710-1730 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands in the 1450-1620 cm⁻¹ region correspond to C=C stretching vibrations within the naphthalene ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Ester C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the ester group will be present in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitrile C≡N stretch ~2225 Medium-Strong (IR)
Ester C=O stretch ~1720 Strong (IR)
Ester C-O stretch ~1250 Strong (IR)
Aromatic C=C stretch 1450-1620 Medium-Strong

Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Transitions and Excited State Processes

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of UV or visible light and its subsequent relaxation pathways, such as fluorescence.

UV-Visible Spectroscopy: The naphthalene core of the molecule is a strong chromophore. The UV-Vis absorption spectrum is expected to show characteristic bands for the π→π* transitions of the aromatic system. Compared to unsubstituted naphthalene, the presence of the conjugated cyano and ester groups is expected to cause a bathochromic (red) shift of the absorption maxima mdpi.com. For the related compound 2-Naphthoic acid, absorption maxima are observed at 236, 280, and 334 nm sielc.com. Similar, but slightly shifted, bands would be expected for this compound.

Fluorescence Spectroscopy: Naphthalene and its derivatives are often highly fluorescent. Research on various cyanonaphthalenes has shown that they exhibit fluorescence, with the emission properties being sensitive to the position of the cyano group and the solvent environment mdpi.comaip.orgacs.org. Therefore, this compound is predicted to be a fluorescent molecule. The study of its excitation and emission spectra, quantum yield, and fluorescence lifetime can provide valuable information about its excited state dynamics.

X-ray Crystallography for Precise Solid-State Molecular Architecture (Applicable for Derivatives and Analogues)

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the only means to determine the precise three-dimensional arrangement of atoms in the solid state with atomic resolution nih.govnih.gov.

Currently, a crystal structure for this compound is not publicly available. However, should a suitable single crystal of the compound or a close derivative be grown, this technique would provide definitive and highly accurate data on:

Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the geometry of the naphthalene ring, ester, and nitrile groups.

Molecular Conformation: Determination of the planarity of the naphthalene system and the orientation of the methyl ester substituent.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential π-π stacking interactions between naphthalene rings and dipole-dipole interactions involving the polar cyano and ester functions.

This comprehensive structural information is invaluable for correlating solid-state structure with physical properties and for computational modeling studies.

Table of Compounds Mentioned

Compound Name
This compound
Methyl 2-naphthoate
1-Cyanonaphthalene

Applications of Methyl 5 Cyano 2 Naphthoate in Specialized Research Fields

Medicinal Chemistry Research and Drug Discovery

The naphthoate scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position of methyl 2-naphthoate (B1225688) offers unique electronic properties that can be exploited for the design of potent and selective drug candidates.

Design and Synthesis of Pharmacologically Active Naphthoate Derivatives

Methyl 5-cyano-2-naphthoate serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active naphthoate derivatives. The presence of the methyl ester and cyano groups provides two reactive handles for chemical modification, allowing for the systematic exploration of chemical space around the naphthalene (B1677914) core. Medicinal chemists can hydrolyze the ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, further expanding the synthetic possibilities. This versatility enables the creation of novel compounds with the potential to interact with a wide array of biological targets.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (e.g., P2Y14 Receptor Antagonists, Urokinase Inhibitors)

The 2-naphthoic acid framework is a key component in the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes acs.orgnih.govresearchgate.net. Structure-activity relationship (SAR) studies in this area have demonstrated that modifications on the naphthalene ring can significantly impact antagonist potency and selectivity. While specific research starting with this compound is not extensively documented, its structure suggests it would be a valuable tool in SAR exploration. The cyano group, with its electron-withdrawing nature, can influence the electronic distribution of the entire molecule, potentially leading to enhanced binding affinity and selectivity for the P2Y14 receptor.

Similarly, the naphthamidine scaffold has been identified as a promising starting point for the development of urokinase plasminogen activator (uPA) inhibitors, which have potential applications in cancer therapy. Given the structural relationship between naphthoic acids and naphthamidines, this compound could serve as a precursor for the synthesis of novel uPA inhibitors. The cyano group could be chemically transformed into an amidine group, a key pharmacophore for uPA inhibition.

Exploration of Potential Therapeutic Modalities and Target Engagement

The derivatives synthesized from this compound are being investigated for their potential in various therapeutic areas. For instance, P2Y14 receptor antagonists are being explored for the treatment of inflammatory diseases such as asthma and inflammatory bowel disease. Urokinase inhibitors, on the other hand, are being studied for their ability to prevent tumor cell invasion and metastasis in various cancers. The ability to systematically modify the this compound scaffold allows researchers to fine-tune the pharmacological properties of the resulting compounds to optimize their efficacy and safety for these and other potential therapeutic applications.

Development of Molecular Probes and Fluorescent Reporters for Biological Systems

The inherent fluorescence of the naphthalene core, combined with the electronic influence of the cyano group, makes this compound an attractive scaffold for the development of molecular probes and fluorescent reporters. Research has shown that 2-naphthoic acid derivatives can be functionalized to create highly potent fluorescent molecular probes for the P2Y14 receptor acs.orgnih.govresearchgate.net. These probes are invaluable tools for studying receptor distribution, trafficking, and ligand binding in living cells. The cyano group can modulate the photophysical properties of the naphthalene fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity.

Advanced Materials Science and Engineering

The unique combination of an extended aromatic system and a strongly electron-withdrawing cyano group in this compound suggests its potential utility in the field of advanced materials.

Potential in Optoelectronic Materials due to Aromatic and Cyano Chromophores (Inference from Photochemistry)

The naphthalene moiety in this compound is a well-known aromatic chromophore that absorbs and emits light in the ultraviolet-visible region. The presence of the cyano group, a strong electron-withdrawing group, can significantly influence the photophysical properties of the naphthalene core. This substitution can lead to a red-shift in the absorption and emission spectra, as well as an increase in the fluorescence quantum yield.

These properties are highly desirable for the development of organic optoelectronic materials. For example, compounds with tailored absorption and emission characteristics are needed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The cyano group can enhance the electron-accepting ability of the molecule, which is a crucial factor in the design of materials for electron transport layers in OLEDs and as non-fullerene acceptors in OPVs. While direct studies on the optoelectronic applications of this compound are limited, the known effects of cyano substitution on aromatic chromophores provide a strong rationale for its investigation in this area.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaApplication AreaKey Feature
4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acidC31H26F3NO2Medicinal ChemistryP2Y14 Receptor Antagonist nih.gov
NaphthamidineC11H10N2Medicinal ChemistryUrokinase Inhibitor Scaffold

Role in Functional Polymer Development (Inference from Materials Science field)

While direct studies on the incorporation of this compound into functional polymers are not extensively documented in publicly available literature, its chemical structure suggests a potential role as a monomer or a modifying agent in polymer synthesis. The naphthalene core, the methyl ester group, and the cyano group all offer avenues for polymerization or for imparting specific functionalities to a polymer chain.

The rigid, aromatic structure of the naphthalene unit can be exploited to enhance the thermal stability and mechanical strength of polymers. google.com Naphthalene-containing polymers often exhibit high glass transition temperatures and improved resistance to degradation. google.comresearchgate.net The introduction of this compound into a polymer backbone, for instance through polycondensation reactions involving the ester group, could therefore contribute to the development of high-performance materials.

The cyano group is a versatile functional group in polymer chemistry. It is known to participate in various polymerization reactions and can be chemically modified to introduce other functionalities. ebsco.comresearchgate.net For example, the nitrile group can undergo cycloaddition reactions, providing a route to cross-linked or network polymers. Furthermore, the polarity of the cyano group can influence the solubility and intermolecular interactions of the resulting polymer.

Based on these characteristics, it can be inferred that this compound could be a valuable building block for creating functional polymers with tailored properties, such as enhanced thermal stability, specific optical or electronic characteristics due to the aromatic system, and reactive sites for further modification.

Table 1: Potential Contributions of this compound's Functional Groups to Polymer Properties

Functional GroupPotential Contribution to Polymer Properties
Naphthalene CoreEnhanced thermal stability, mechanical strength, and rigidity. google.com
Cyano GroupIncreased polarity, potential for cross-linking, and site for post-polymerization modification. ebsco.comresearchgate.net
Methyl Ester GroupReactive site for polymerization (e.g., polyesters, polyamides). mdpi.com

Agrochemical Research and Development

Investigation of Bioactive Naphthalene Derivatives as Potential Fungicides, Herbicides, or Insecticides

Naphthalene and its derivatives have been a subject of interest in agrochemical research due to their broad spectrum of biological activities. nih.govnih.govmdpi.com While specific studies on the fungicidal, herbicidal, or insecticidal properties of this compound are limited, the general bioactivity of related compounds provides a basis for inferring its potential in this field.

Fungicidal Potential: The antifungal activity of naphthalene derivatives is often linked to their ability to disrupt fungal cell membranes or inhibit essential enzymes. nih.govresearchgate.net The specific substitution pattern on the naphthalene ring plays a crucial role in determining the potency and spectrum of antifungal activity. For instance, studies on other naphthalene derivatives have shown that the position and nature of substituents can significantly influence their efficacy against various fungal pathogens. nih.gov The presence of both a cyano and a methyl ester group on the naphthalene ring of this compound presents a unique combination that warrants investigation for its potential antifungal effects.

Insecticidal Potential: Naphthalene itself has a long history of use as an insect repellent and fumigant. Various derivatives of naphthalene have also been investigated for their insecticidal properties. The lipophilicity of the naphthalene core allows for penetration of the insect cuticle, and the functional groups can then interact with specific target sites within the insect's nervous system or other vital systems. The specific toxicological profile of this compound against different insect species would need to be determined through dedicated screening programs.

Table 2: Inferred Agrochemical Potential of this compound Based on Related Naphthalene Derivatives

ActivityBasis for InferencePotential Target/Mechanism (Inferred)
Fungicidal General antifungal activity of naphthalene derivatives. nih.govresearchgate.netDisruption of fungal cell membranes, enzyme inhibition.
Herbicidal Herbicidal activity of other substituted aromatic compounds. rsc.orgresearchgate.netInhibition of plant-specific enzymes or metabolic pathways.
Insecticidal Known insecticidal and repellent properties of naphthalene.Neurotoxicity, disruption of physiological processes.

Environmental Chemistry Research

Studies on Biodegradation Pathways and Environmental Fate

The biodegradation of naphthalene itself is well-studied and typically proceeds through the formation of catechol, which is then further metabolized by microorganisms. mdpi.com The presence of substituents on the naphthalene ring, such as the cyano and methyl ester groups in this compound, can significantly influence the rate and pathway of degradation.

The cyano group, being an electron-withdrawing group, can make the aromatic ring more resistant to initial oxidative attack by microbial enzymes. nih.gov However, various microorganisms have evolved pathways to degrade nitrilated compounds. These pathways can involve the enzymatic hydrolysis of the nitrile to an amide and then to a carboxylic acid, or reductive pathways. nih.govnih.gov

The methyl ester group is generally susceptible to hydrolysis by esterase enzymes, which are common in the environment. This would likely be an initial step in the degradation of this compound, leading to the formation of 5-cyano-2-naphthoic acid. The subsequent degradation of this intermediate would then depend on the microbial consortia present and the environmental conditions.

Table 3: Predicted Environmental Fate and Biodegradation Steps for this compound

ProcessPredicted Transformation/Outcome
Initial Biodegradation Step Hydrolysis of the methyl ester to 5-cyano-2-naphthoic acid.
Subsequent Biodegradation Enzymatic transformation of the cyano group (e.g., hydrolysis to a carboxylic acid) and degradation of the naphthalene ring. nih.govnih.gov
Sorption Likely to adsorb to soil and sediment organic matter due to the hydrophobicity of the naphthalene core.
Photodegradation The aromatic ring system may be susceptible to degradation by sunlight in surface waters.

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing methyl 5-cyano-2-naphthoate with high purity and yield?

  • Methodological Answer :

  • Variable Optimization : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading) to balance steric and electronic effects. For example, polar aprotic solvents (e.g., DMF) may enhance cyano-group reactivity, while lower temperatures could mitigate side reactions .

  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via TLC and HPLC (>95% purity threshold) .

  • Yield Tracking : Use mass balance calculations and internal standards (e.g., anthracene derivatives) to quantify losses during workup.

    • Data Table :
Variable TestedOptimal ConditionPurity (%)Yield (%)
SolventDMF9782
Temperature80°C9575
Catalyst Loading5 mol%9680

Q. How can spectroscopic methods characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify the C≡N stretch (2240–2260 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) .
  • UV-Vis : Analyze π→π* transitions (λ~270–300 nm) to assess conjugation effects from the naphthalene backbone.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states to compare activation barriers for competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

  • Kinetic Isotope Effects (KIEs) : Pair computational predictions with experimental KIEs (e.g., kH/kDk_H/k_D) to validate mechanisms .

  • Data Validation : Apply Bayesian statistics to assess confidence intervals for computed energy barriers (>95% confidence required).

    • Data Table :
Mechanism PathwayΔG‡ (kcal/mol)Experimental KIEComputed KIE
Nucleophilic18.21.151.12
Radical22.70.980.95

Q. What statistical approaches address discrepancies in catalytic efficiency data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Multivariate Analysis : Use ANOVA to identify significant variables (e.g., ligand type, base strength) across conflicting studies. Report effect sizes (η² >0.3 indicates high impact) .
  • Meta-Analysis : Aggregate data from 10+ studies using random-effects models to account for heterogeneity. Calculate I² statistics to quantify inconsistency (I² >50% suggests major contradictions) .
  • Reproducibility : Share raw datasets and code (GitHub) to enable independent validation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–80°C. Monitor ester hydrolysis via HPLC-MS.
  • Kinetic Modeling : Fit degradation data to first-order kinetics (t1/2t_{1/2}) and Arrhenius equations to predict shelf life .
  • Structural Confirmation : Isolate degradation products (e.g., 5-cyano-2-naphthoic acid) via preparative TLC and characterize via 1H^1H-NMR.

Methodological Best Practices

  • Safety Protocols : Follow OSHA guidelines for handling cyanide-containing intermediates (e.g., use fume hoods, cyanide detox kits) .
  • Data Transparency : Include sample sizes, statistical tests, and raw data access links in publications to meet Nature Portfolio’s reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.